molecular formula C21H22O7 B14324942 8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid CAS No. 103538-05-2

8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid

Cat. No.: B14324942
CAS No.: 103538-05-2
M. Wt: 386.4 g/mol
InChI Key: LWVHZHJOXWPWHN-UHFFFAOYSA-N
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Description

8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the dibenzo[b,e][1,4]dioxepine core: This is achieved through a series of cyclization reactions involving aromatic compounds.

    Introduction of functional groups: Hydroxyl, methoxy, and carboxylic acid groups are introduced through various substitution reactions.

    Propylation: The addition of propyl groups is carried out using alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxy-3-methoxy-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid
  • 8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid

Uniqueness

8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid is unique due to its specific functional groups and structural configuration

Properties

CAS No.

103538-05-2

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

3-hydroxy-9-methoxy-6-oxo-1,7-dipropylbenzo[b][1,4]benzodioxepine-2-carboxylic acid

InChI

InChI=1S/C21H22O7/c1-4-6-11-8-12(26-3)9-15-17(11)21(25)28-16-10-14(22)18(20(23)24)13(7-5-2)19(16)27-15/h8-10,22H,4-7H2,1-3H3,(H,23,24)

InChI Key

LWVHZHJOXWPWHN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CCC)C(=O)O)O)OC2=O

Origin of Product

United States

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